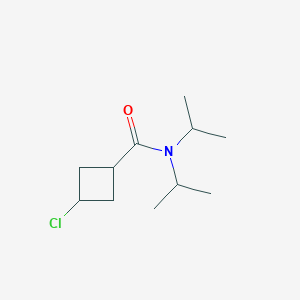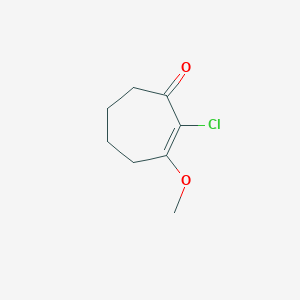![molecular formula C13H23BO B12563702 9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane CAS No. 169338-86-7](/img/structure/B12563702.png)
9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane is a chemical compound known for its unique structure and reactivity. It is a derivative of 9-borabicyclo[3.3.1]nonane, a well-known boron-containing compound used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
The synthesis of 9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane typically involves the reaction of 9-borabicyclo[3.3.1]nonane with 3-methylbut-1-en-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as hydroboration and Suzuki-Miyaura coupling.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane involves its ability to act as a Lewis acid, facilitating various chemical reactions. The compound can form stable complexes with nucleophiles, which allows it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane can be compared with other boron-containing compounds, such as:
9-Borabicyclo[3.3.1]nonane: The parent compound, known for its stability and reactivity in various chemical reactions.
Disiamylborane: Another boron-containing compound used in hydroboration reactions.
Dicyclohexylborane: Known for its use in organic synthesis and as a reducing agent. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
169338-86-7 |
|---|---|
Molekularformel |
C13H23BO |
Molekulargewicht |
206.13 g/mol |
IUPAC-Name |
9-(3-methylbut-1-en-2-yloxy)-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C13H23BO/c1-10(2)11(3)15-14-12-6-4-7-13(14)9-5-8-12/h10,12-13H,3-9H2,1-2H3 |
InChI-Schlüssel |
YGXZGSMPQXDYOP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2CCCC1CCC2)OC(=C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
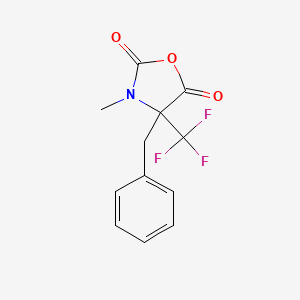
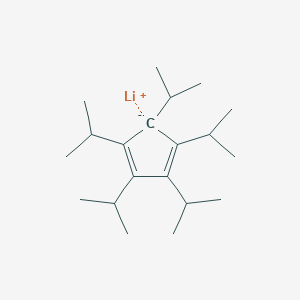
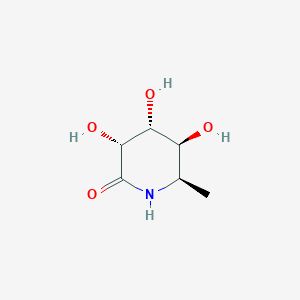
![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
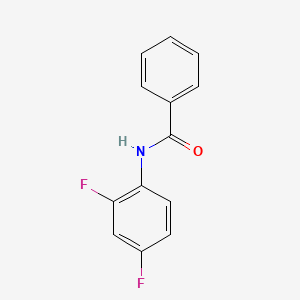
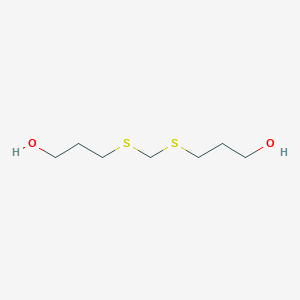
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
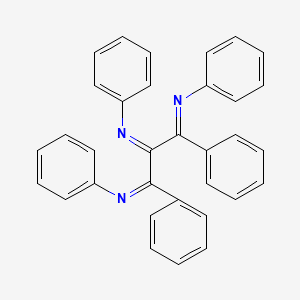
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
